GSK 4027

Vue d'ensemble

Description

GSK4027 est une sonde chimique spécialement conçue pour les domaines bromodomaines du facteur associé à la protéine de liaison p300/CREB (PCAF/KAT2B) et du contrôle général non-répressible 5 (GCN5/KAT2A). Ces protéines multidomaines sont impliquées dans divers processus biologiques, notamment l'infection rétrovirale, les voies inflammatoires et le développement du cancer . GSK4027 a été optimisé à partir d'un composé de type pyridazinone faiblement puissant et non sélectif pour atteindre une forte puissance pour le bromodomaine PCAF/GCN5, une solubilité élevée, une implication de la cible cellulaire et une sélectivité significative par rapport aux autres familles de bromodomaines .

Méthodes De Préparation

La synthèse de GSK4027 implique l'optimisation d'un échafaudage de type pyridazinone. La voie de synthèse comprend les étapes suivantes :

Formation du noyau pyridazinone : Cette étape implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le cycle pyridazinone.

Bromation : Introduction d'un atome de brome à une position spécifique sur le cycle pyridazinone.

Réactions de substitution : Introduction de divers substituants pour améliorer la puissance et la sélectivité du composé.

Les méthodes de production industrielle pour GSK4027 ne sont pas largement documentées, mais impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

GSK4027 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents substituants sur le cycle pyridazinone.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

GSK4027 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier le bromodomaine PCAF/GCN5 et ses interactions avec d'autres molécules.

Biologie : Enquête sur son rôle dans l'infection rétrovirale, les voies inflammatoires et le développement du cancer.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies liées à la dysrégulation des bromodomaines PCAF/GCN5.

5. Mécanisme d'action

GSK4027 exerce ses effets en se liant aux bromodomaines de PCAF et de GCN5. Cette liaison inhibe l'interaction de ces bromodomaines avec leurs protéines cibles, modulant ainsi divers processus biologiques. Les cibles moléculaires de GSK4027 comprennent les bromodomaines PCAF et GCN5, et les voies impliquées sont liées à l'infection rétrovirale, à l'inflammation et au développement du cancer .

Applications De Recherche Scientifique

Cancer Research

GSK 4027 has been studied extensively for its potential applications in cancer therapy. It exhibits high selectivity and potency against PCAF and GCN5 bromodomains, with an IC50 value of approximately 40 nM in competitive binding assays. Notably, it demonstrates over 18,000-fold selectivity against the BET family of bromodomains, which is significant given the role of BET proteins in oncogenic processes .

Case Study: Impact on MYC Regulation

Research indicates that this compound can augment MYC functions in embryonic stem cells by promoting the upregulation of cell-cycle genes. This suggests that targeting GCN5 with this compound may have implications for regulating stem cell self-renewal and differentiation processes .

Viral Infections

The compound's role extends to viral replication pathways, particularly concerning retroviral infections. By inhibiting PCAF/GCN5, this compound may interfere with the transcriptional machinery utilized by viruses, thereby potentially limiting their replication and spread within host cells .

Epigenetic Modulation

This compound is also being explored for its ability to modulate epigenetic landscapes through its action on histone acetylation. By inhibiting PCAF and GCN5, it alters histone acetylation patterns, which can lead to changes in gene expression profiles relevant to inflammatory responses and cancer progression .

Data Table: Potency and Selectivity

The following table summarizes key data regarding the potency and selectivity of this compound across various targets:

| Target | IC50 (nM) | Selectivity Over BET Family | Notes |

|---|---|---|---|

| PCAF Bromodomain | 40 | ≥18,000 | High potency as a chemical probe |

| GCN5 Bromodomain | 40 | ≥18,000 | Significant selectivity in cellular assays |

| BRPF3 | 100 | - | Off-target binding at higher concentrations |

| BRD1 | 110 | - | Minimal interaction noted |

| FALZ | 130 | - | Non-selective interactions |

Mécanisme D'action

GSK4027 exerts its effects by binding to the bromodomains of PCAF and GCN5. This binding inhibits the interaction of these bromodomains with their target proteins, thereby modulating various biological processes. The molecular targets of GSK4027 include the PCAF and GCN5 bromodomains, and the pathways involved are related to retroviral infection, inflammation, and cancer development .

Comparaison Avec Des Composés Similaires

GSK4027 est unique par sa forte puissance et sa sélectivité pour le bromodomaine PCAF/GCN5. Des composés similaires comprennent :

GSK4027 se distingue par sa solubilité élevée, son implication de la cible cellulaire et sa sélectivité significative par rapport aux autres familles de bromodomaines .

Activité Biologique

GSK 4027 is a selective chemical probe designed to inhibit the bromodomains of the PCAF (P300/CBP-associated factor) and GCN5 (general control nonderepressible 5) proteins. These proteins are implicated in various biological processes, including transcription regulation, inflammation, and cancer development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potency, and potential therapeutic applications.

This compound acts primarily as an inhibitor of the bromodomains of PCAF and GCN5, which are part of the larger bromodomain and extraterminal (BET) family. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, facilitating chromatin remodeling and transcriptional activation.

- Binding Affinity : this compound has demonstrated a high binding affinity for the PCAF/GCN5 bromodomains with a dissociation constant () in the low micromolar range. Specifically, it has shown a of approximately 1.5 μM against BPTF (Bromodomain PHD Finger Transcription Factor) in competitive inhibition assays .

- Selectivity : The compound exhibits significant selectivity over other bromodomain-containing proteins. It has been reported to have at least an 18,000-fold selectivity over the BET family and a 70-fold selectivity over broader bromodomain groups .

Potency and Efficacy

This compound was optimized from a less potent precursor to achieve its current efficacy profile. The following table summarizes its potency compared to other compounds in similar studies:

| Compound | BPTF AlphaScreen IC50 (μM) | Lipophilic Efficiency (LE) |

|---|---|---|

| This compound | 1.5 ± 0.2 | 0.35 |

| Compound 1 | 10 ± 2 | 0.45 |

| Compound 2 | 31 | 0.41 |

| Compound 3 | 19 | 0.38 |

| Compound 4 | 8.7 | 0.49 |

| Compound 5 | 7.7 | 0.41 |

The data indicates that this compound is one of the most potent inhibitors among those tested, suggesting its potential for further development as a therapeutic agent targeting diseases associated with aberrant bromodomain function .

Case Studies and Research Findings

Several studies have highlighted the biological implications of inhibiting PCAF and GCN5 using this compound:

- Cancer Research : In models of cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis in cells reliant on PCAF/GCN5 for growth regulation. This suggests potential utility in treating cancers where these bromodomains play a critical role .

- Inflammation Pathways : Research indicates that this compound can modulate inflammatory responses by disrupting the transcriptional activity of pro-inflammatory genes regulated by PCAF/GCN5 . This could have implications for diseases characterized by chronic inflammation.

- Viral Replication : Initial studies suggest that this compound may also affect viral replication processes, particularly in retroviruses, by targeting host factors involved in viral transcription . This opens avenues for exploring its use in antiviral therapies.

Propriétés

IUPAC Name |

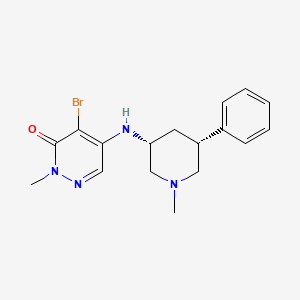

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAFGXCWAWRULT-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.